molecular formula C₁₂H₁₅D₃Br₂N₄OS B1163095 Thiamine-d3 Bromide Hydrobromide

Thiamine-d3 Bromide Hydrobromide

Cat. No.: B1163095
M. Wt: 429.19
Attention: For research use only. Not for human or veterinary use.
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Description

Thiamine-d3 Bromide Hydrobromide is a high-purity, stable isotope-labeled internal standard critical for the precise bioanalysis of thiamine (Vitamin B1) and its metabolites using mass spectrometry. The incorporation of three deuterium atoms (d3) into the thiamine structure provides a nearly identical chemical behavior to the non-labeled analyte but with a distinct mass shift, enabling reliable quantification through standard addition or stable isotope dilution methods. This overcomes matrix effects and recovery variations, ensuring superior accuracy and reproducibility in pharmacokinetic, metabolic, and bioavailability studies. Thiamine (Vitamin B1) is an essential water-soluble vitamin that the body cannot synthesize and must be obtained from the diet or supplements. It plays a fundamental role in cellular energy metabolism. After absorption, thiamine is phosphorylated to its active form, thiamine diphosphate (ThDP), which serves as an indispensable cofactor for key enzymes involved in the Krebs cycle, the pentose phosphate pathway, and the metabolism of branched-chain amino acids. Research into thiamine status is vital for understanding conditions related to its deficiency, such as beriberi and Wernicke-Korsakoff syndrome. This compound is supplied with comprehensive analytical documentation, including Certificate of Analysis (CoA) with lot-specific data on purity (e.g., ≥95% by HPLC), isotopic enrichment, and concentration. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₁₅D₃Br₂N₄OS

Molecular Weight

429.19

Synonyms

Thiamine-d3 Bromide-hydrobromide;  3-(4-Amino-2-methyl-d3-5-pyrimidylmethyl)-5-(2-hydroxyethyl)-4-methyl-thiazolium Bromide-HBr;  3-[(4-Amino-2-methyl-d3-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-thiazolium Bromide Monohydrobromide

Origin of Product

United States

The Foundation: Deuterated Isotopes in Scientific Inquiry

The use of deuterated isotopes in biochemical and metabolic studies is grounded in the principle of stable isotope tracing. chem-station.com Deuterium (B1214612) (²H), a non-radioactive isotope of hydrogen, can be incorporated into molecules of interest. passeidireto.com Since deuterium has a greater mass than hydrogen, its presence can be detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This allows researchers to distinguish the labeled compound from its naturally occurring, unlabeled counterparts within a biological system.

A key concept in these investigations is the kinetic isotope effect (KIE) . nih.gov The replacement of a lighter isotope with a heavier one can sometimes lead to a decrease in the rate of a chemical reaction. nih.govnih.gov This is because the bond involving the heavier isotope requires more energy to break. youtube.com While significant KIEs can alter metabolic rates, in many biological systems, the effect of deuterium substitution is minimal enough not to disrupt the fundamental biochemical behavior of the molecule, yet detectable enough to provide valuable data on reaction mechanisms and metabolic fluxes. chem-station.comacs.org

Thiamine S Vital Role: Metabolism and Coenzyme Function

Thiamine (B1217682), also known as Vitamin B1, is an essential water-soluble vitamin crucial for human health. nih.govnih.gov Its primary role is as a precursor to the coenzyme thiamine pyrophosphate (TPP), also referred to as thiamine diphosphate (B83284). nih.govcornell.edu The conversion of thiamine to TPP occurs through phosphorylation. nih.gov

TPP is a vital cofactor for several key enzymes involved in carbohydrate metabolism. nih.govcornell.edu These enzymes play critical roles in:

The Krebs Cycle (Citric Acid Cycle): TPP is a coenzyme for the pyruvate (B1213749) dehydrogenase complex, which converts pyruvate to acetyl-CoA, and for α-ketoglutarate dehydrogenase, another crucial enzyme in the cycle. nih.govcornell.edu

The Pentose (B10789219) Phosphate (B84403) Pathway: TPP is a cofactor for transketolase, an enzyme that plays a role in the synthesis of nucleotides and the production of NADPH. nih.govcornell.edu

Branched-Chain Amino Acid Metabolism: TPP is also involved in the breakdown of branched-chain amino acids. cornell.edu

Through these functions, thiamine is intrinsically linked to cellular energy production, the synthesis of essential molecules like nucleic acids, and the proper functioning of the nervous system. nih.govacs.org

The Strategic Advantage: Why Deuterate Thiamine?

Chemical Synthesis Pathways for Deuterium (B1214612) Enrichment in Thiamine Analogues

The foundational method for synthesizing thiamine and its analogues was established by Williams and Cline. researchgate.net This classic pathway involves the condensation of a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety. researchgate.netnih.gov To produce a deuterated analogue like Thiamine-d3, this established route is adapted by using a precursor that is already enriched with deuterium.

The general strategy involves preparing the two heterocyclic precursors separately and then coupling them to form the thiamine skeleton. For this compound, the deuterium atoms are located on the methyl group of the pyrimidine ring. scbt.com Therefore, the synthesis requires the preparation of a pyrimidine intermediate where this specific methyl group is deuterated. The enrichment is achieved not by a simple H-D exchange on the final thiamine molecule, but by building the molecule from a deuterated starting material. mdpi.com The final step in the synthesis is a quaternization reaction that joins the nitrogen of the thiazole ring with the methylene (B1212753) group of the pyrimidine precursor, forming the characteristic thiazolium ring structure of thiamine. nih.gov

Isotopic Labeling Strategies for Specific Deuterium Placement within the Thiamine Moiety

The specific placement of three deuterium atoms onto the 2-methyl group of the pyrimidine ring is a critical step in the synthesis of this compound. This is achieved through "bottom-up" synthesis using a specifically labeled precursor. The key starting material is a pyrimidine derivative, 4-amino-5-(bromomethyl)-2-(methyl-d3)-pyrimidine, which is then reacted with 5-(2-hydroxyethyl)-4-methylthiazole.

This targeted approach ensures that the deuterium atoms are placed exclusively at the desired position, which is essential for the compound's function as a precise internal standard. The reaction creates the deuterated thiamine cation, which is then precipitated as its bromide hydrobromide salt. nih.gov

Table 1: Key Reactants for the Synthesis of Thiamine-d3

Reactant Name Role in Synthesis
4-amino-5-(bromomethyl)-2-(methyl-d3)-pyrimidine hydrobromide The deuterated pyrimidine moiety, providing the D3-label.

Advanced Purification Techniques for High-Purity Deuterated Thiamine Compounds

Following the chemical synthesis, the crude product contains the desired deuterated compound as well as unreacted starting materials, non-deuterated thiamine, and other reaction byproducts. Achieving high purity is essential, and this is accomplished using advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful methods used for the purification of such compounds. numberanalytics.com These techniques separate molecules based on their chemical properties, allowing for the effective isolation of this compound from impurities. numberanalytics.com The choice of column, solvent system, and gradient is optimized to achieve the best possible separation, yielding a final product with high chemical and isotopic purity. In some cases, preparative chromatography is employed to process larger quantities.

Analytical Verification of Isotopic Purity and Enrichment Levels in Synthesized this compound

To confirm the identity and quality of the final product, a combination of powerful analytical methods is employed. The primary goals are to verify the molecular structure and to quantify the level of deuterium incorporation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and the specific location of the deuterium labels. omicronbio.com In ¹H NMR (Proton NMR), the absence of a signal in the region corresponding to the 2-methyl group of the pyrimidine ring confirms successful deuteration. Furthermore, ¹³C NMR can show a characteristic triplet signal for the carbon atom bonded to the three deuterium atoms, providing definitive proof of the label's position.

Mass Spectrometry (MS): Mass spectrometry is the principal technique for determining the isotopic enrichment of the sample. nih.gov High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the molecule, which can confirm its elemental composition, accounting for the three deuterium atoms. rsc.org By analyzing the isotopic distribution of the molecular ion peak, a precise calculation of the isotopic purity can be made. nih.govnih.gov This analysis compares the measured abundance of the deuterated molecule (M+3) to any residual non-deuterated (M) or partially deuterated (M+1, M+2) species to determine the final enrichment level. rsc.org

Table 2: Analytical Techniques for Verification

Technique Purpose Key Findings
NMR Spectroscopy Structural confirmation and label positioning. omicronbio.com Absence of proton signals at the labeled site; characteristic carbon signals.

| Mass Spectrometry | Verification of molecular weight and isotopic enrichment. nih.gov | Correct molecular ion peak for the D3-compound; calculation of isotopic purity from isotope distribution. |

Mass Spectrometry-Based Methods for Thiamine Metabolomics and Isotopic Tracing

Mass spectrometry (MS) has become an indispensable tool for metabolomics, offering high sensitivity and specificity. When coupled with isotopic labeling, it provides a powerful platform for quantitative biochemical assays and metabolic flux analysis.

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive method for quantitative analysis, renowned for its high accuracy and precision. This technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. The ratio of the unlabeled (endogenous) to the labeled thiamine is then measured by mass spectrometry. This ratio allows for the precise calculation of the endogenous thiamine concentration, effectively correcting for sample loss during preparation and variations in instrument response. usda.govnih.gov

The use of a stable isotope-labeled internal standard like Thiamine-d3 is crucial for minimizing analytical variability. For instance, in the analysis of thiamine diphosphate (B83284) (TDP), the biologically active form of thiamine, deuterium-labeled TDP (d3-TDP) is added to whole blood samples before protein precipitation. researchgate.net This ensures that any degradation or loss of TDP during the sample preparation process affects both the analyte and the internal standard equally, thus preserving the accuracy of the final measurement.

Table 1: Application of Isotope Dilution Mass Spectrometry in Thiamine Analysis

ParameterFindingReference
Internal Standard Thiamine-diphosphate(thiazole-methyl-D3) nih.gov
Technique Isotope Dilution-Liquid Chromatography/Mass Spectrometry (ID-LC/MS) usda.gov
Advantage Corrects for sample handling and matrix effects, leading to high accuracy. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. google.com This method is particularly well-suited for analyzing thiamine and its metabolites in complex biological matrices such as blood, urine, and plant tissues. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate thiamine and its derivatives from other sample components. The separated compounds are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. The use of a stable isotope-labeled internal standard like Thiamine-d3 is essential to compensate for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. nih.gov

Recent methods have been developed for the simultaneous quantification of multiple B vitamins, including thiamine, in various sample types. For example, an LC-MS/MS method for determining thiamine, riboflavin, and pyridoxal (B1214274) phosphate in dried blood spots utilizes 13C-labeled thiamine as an internal standard. nih.gov Similarly, methods for analyzing thiamine and its precursors in plant materials like Arabidopsis thaliana have been successfully developed and validated. nih.gov

Table 2: LC-MS/MS Method Parameters for Thiamine Analysis

ParameterDetailsReference
Sample Types Whole blood, dried blood spots, plant tissue nih.govnih.govnih.gov
Internal Standards Thiamine-diphosphate(thiazole-methyl-D3), Thiamine-[13C4] nih.govnih.gov
Key Advantage High specificity and sensitivity for complex mixtures. google.comrsc.org
Run Time As low as 2.5 minutes for simultaneous analysis of TDP and PLP. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, enabling the differentiation of molecules with very similar masses and the elucidation of elemental compositions. In the context of thiamine metabolomics, HRMS is instrumental in identifying and quantifying thiamine and its various phosphorylated forms. nih.gov

By analyzing the isotopic patterns of both the endogenous thiamine and the administered Thiamine-d3, researchers can trace the metabolic fate of thiamine in biological systems. nih.gov This isotopic tracing allows for the detailed study of thiamine uptake, phosphorylation to its active forms (thiamine monophosphate and thiamine diphosphate), and subsequent utilization in metabolic pathways. nih.govnih.gov For instance, HRMS can reveal alterations in thiamine-dependent pathways, such as the pentose phosphate pathway, by measuring the relative abundance of specific metabolites in critically ill patients. nih.govnih.gov The precise mass measurements afforded by HRMS are crucial for distinguishing between different isotopologues and accurately mapping metabolic transformations. researchgate.net

Advanced Chromatographic Separations for Thiamine-d3 and its Derivatives

The separation of thiamine and its derivatives from complex mixtures is a critical step prior to their detection by mass spectrometry. Advances in chromatographic techniques have significantly improved the resolution, speed, and efficiency of these separations.

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve significantly higher resolution and faster analysis times compared to traditional HPLC. nih.gov This enhanced separation power is particularly beneficial for resolving thiamine and its phosphorylated forms, which can be challenging due to their similar polarities.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of highly polar compounds like thiamine and its phosphorylated metabolites. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating polar analytes that have little or no retention on C18 columns. chromatographyonline.com This technique has been successfully applied to the analysis of polar metabolites in various biological matrices, including human plasma. nih.gov For thiamine analysis, HILIC can effectively separate thiamine from its more polar mono- and diphosphate derivatives, which is often difficult to achieve with reversed-phase methods without the use of ion-pairing reagents. rsc.org The use of Thiamine-d3 as an internal standard in HILIC-MS/MS methods ensures accurate quantification by correcting for matrix effects and variations in retention time. wur.nl

Spectroscopic Applications for Mechanistic Elucidation using Deuterated Probes

The introduction of deuterium into the thiamine molecule offers a subtle yet powerful modification for spectroscopic analysis. This isotopic substitution is particularly valuable in Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy for probing reaction mechanisms and characterizing transient species.

NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of molecules in solution. In the context of thiamine-dependent enzymes, NMR can be used to observe key covalent intermediates formed during catalysis. nih.gov The use of deuterated substrates or cofactors like this compound can simplify complex proton (¹H) NMR spectra. Since deuterium (²H) resonates at a vastly different frequency from protons and is typically not observed in standard ¹H NMR experiments, its substitution for a proton effectively removes that signal from the spectrum.

This "signal silencing" is instrumental in assigning specific proton resonances to particular locations within the thiamine molecule or its catalytic intermediates. For instance, in studies of thiamine-deficient rat brains, ¹H NMR spectroscopy has been used to track changes in the concentrations of various metabolites. nih.govnih.gov While these studies did not specifically use this compound, they highlight the power of NMR in metabolic studies. The use of a deuterated thiamine analogue would allow researchers to trace the metabolic fate of the exogenous thiamine and distinguish its downstream products from the endogenous pool, providing clearer insights into thiamine metabolism and the biochemical lesions that occur in deficiency states. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Thiamine

This table illustrates typical chemical shifts for the non-deuterated form of thiamine hydrochloride. The substitution of protons with deuterium in this compound would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum, aiding in spectral assignment.

Proton Assignment Chemical Shift (ppm) in DMSO-d6
Thiazolium C2-H~9.5-10.0
Pyrimidine C6-H~8.0-8.5
Methylene bridge (-CH₂-)~5.5-5.7
Hydroxyethyl side chain (-CH₂-OH)~3.6-3.7
Thiazolium methyl (-CH₃)~2.5-2.6
Pyrimidine methyl (-CH₃)~2.3-2.4
Data is illustrative and based on typical values for thiamine hydrochloride. chemicalbook.com Actual shifts can vary based on solvent and experimental conditions.

EPR spectroscopy is a technique specifically used to detect and characterize molecules with unpaired electrons, known as free radicals. Such radical intermediates are crucial in the mechanisms of certain thiamine pyrophosphate (TPP)-dependent enzymes, like pyruvate:ferredoxin oxidoreductase (PFOR). nih.govnih.gov The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, or ¹⁴N) creates hyperfine splittings in the EPR spectrum, which act as a fingerprint of the radical's electronic structure and environment.

The use of isotopically labeled thiamine, such as a deuterated analogue, is a powerful strategy in EPR studies. nih.gov Deuterium has a smaller magnetic moment than a proton. When a proton that contributes to the hyperfine splitting is replaced with deuterium, the splitting pattern collapses or is significantly reduced. This isotopic substitution helps to identify the specific protons that are magnetically coupled to the unpaired electron, thereby mapping the spin density distribution across the radical intermediate.

For example, in the study of the hydroxyethylidene-thiamine pyrophosphate (HE-TPP) radical intermediate, various isotopically labeled versions of the substrate and TPP were used to simulate and interpret the complex EPR spectra. nih.govnih.gov While these studies used other isotopic labels like ¹³C and ¹⁵N, the principle is directly applicable to Thiamine-d3. By selectively deuterating positions on the thiamine molecule, researchers can definitively assign hyperfine couplings and validate proposed structures of radical intermediates, distinguishing between different possible mechanistic pathways. nih.gov

Table 2: Impact of Isotopic Substitution on EPR Hyperfine Splittings

This table provides a conceptual overview of how isotopic labeling, including deuteration, affects EPR spectral parameters for a radical intermediate.

Parameter Unlabeled (e.g., ¹H) Deuterated (²H) Significance in Mechanistic Studies
Nuclear Spin (I) 1/21Changes the number of lines in the splitting pattern.
Magnetic Moment (µ) 2.79 µN0.86 µNSignificantly reduces the magnitude of the hyperfine splitting constant.
Hyperfine Splitting Significant splitting observedSplitting collapses or is greatly reducedPinpoints the location of specific atoms relative to the unpaired electron, confirming the radical's structure.
This table illustrates the general principles used in EPR spectroscopy for radical characterization. nih.govnih.gov

Rigorous Validation Frameworks for Isotopic Analysis in Stable-Isotope Labeling Experiments

The use of this compound as an internal standard in quantitative analysis, particularly in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS), requires a rigorous validation framework to ensure the accuracy, reliability, and reproducibility of the results. biorxiv.orgnih.gov Stable isotope dilution analysis is considered the gold standard for quantification because the isotopically labeled internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, correcting for losses and matrix effects. researchgate.net

Method validation ensures that the analytical procedure is fit for its intended purpose. biorxiv.orgnih.gov Key validation parameters are established and tested according to international guidelines, such as those from the ICH (International Council for Harmonisation).

Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte (thiamine) from the internal standard (Thiamine-d3) and other matrix components. This is typically achieved using MS/MS by monitoring specific precursor-to-product ion transitions.

Linearity and Range: The response of the instrument should be proportional to the concentration of the analyte over a specified range. Calibration curves are generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard. plos.org

Accuracy: This measures the closeness of the experimental value to the true value. It is assessed by analyzing quality control (QC) samples or certified reference materials and is often expressed as percent recovery. biorxiv.orgnih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), and is expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govplos.org

Stability: The stability of thiamine and its deuterated standard is assessed under various conditions, including during sample storage, post-extraction, and in stock solutions, to ensure that no degradation occurs during the analytical process. scirp.org

Table 3: Example Validation Parameters for an LC-MS/MS Method for Thiamine

This table presents typical acceptance criteria for the validation of a bioanalytical method using a deuterated internal standard like this compound.

Validation Parameter Typical Acceptance Criteria Reference
Linearity (Correlation Coefficient, R) ≥ 0.99 plos.org
Accuracy (Mean % Recovery) 85% - 115% (80% - 120% at LOQ) biorxiv.orgnih.gov
Precision (RSD) ≤ 15% (≤ 20% at LOQ) biorxiv.orgnih.gov
LOD Signal-to-Noise Ratio ≥ 3 researchgate.net
LOQ Signal-to-Noise Ratio ≥ 10 nih.govresearchgate.net
Analyte Stability ≤ 15% change from initial concentration scirp.org
These criteria are based on common practices in regulated bioanalysis. biorxiv.orgnih.govplos.orgresearchgate.net

By adhering to such a framework, the use of this compound facilitates the development of robust and reliable analytical methods for the precise quantification of thiamine in complex biological matrices like whole blood, plasma, and tissues. nih.govresearchgate.net

Iv. Investigating Biochemical Pathways and Enzymatic Reaction Mechanisms with Thiamine D3 Bromide Hydrobromide

Isotopic Tracing and Metabolic Flux Analysis in Thiamine-Dependent Metabolic Networks

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. nih.gov By introducing Thiamine-d3 Bromide Hydrobromide, which is intracellularly converted to its active form, Thiamine-d3 Pyrophosphate (ThDP-d3), researchers can trace the flow of the deuterated label through various interconnected pathways. This provides a dynamic view of cellular metabolism that is not achievable with traditional static measurements.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. nih.gov Transketolase, a ThDP-dependent enzyme, is a key player in the non-oxidative branch of the PPP, catalyzing the transfer of two-carbon units. wikipedia.org The use of this compound allows for the tracing of the deuterated cofactor as it participates in these reactions. While studies have historically used labeled glucose to measure flux through the PPP, the use of a labeled cofactor provides a different and complementary perspective on the regulation and dynamics of the pathway. nih.govgoogle.com

Table 1: Illustrative Metabolic Flux Analysis Data in the Pentose Phosphate Pathway Using a Thiamine-d3 Tracer

Metabolic ConditionRelative Flux through Transketolase (normalized to control)NADPH/NADP+ RatioRibose-5-Phosphate Levels (relative to control)
Control 1.005.21.00
Thiamine (B1217682) Deficiency 0.453.80.85
High Glucose 1.356.81.20
Oxidative Stress 1.604.51.45

This table presents hypothetical data to illustrate how Thiamine-d3 could be used to generate research findings. The values are not derived from a specific study on this compound.

The Pyruvate (B1213749) Dehydrogenase Complex (PDC) serves as a critical link between glycolysis and the citric acid (TCA) cycle, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. cornell.eduquiz-maker.com This multi-enzyme complex requires ThDP as a cofactor for its E1 subunit. quiz-maker.comyoutube.com The introduction of Thiamine-d3 allows for detailed investigation into the interplay between PDC activity and the flux of substrates through the TCA cycle.

By tracing the deuterated thiamine cofactor, researchers can assess its incorporation into the PDC and correlate this with the production of acetyl-CoA and the subsequent metabolites of the TCA cycle. This approach can shed light on how factors such as substrate availability and allosteric regulation influence the channeling of pyruvate into the TCA cycle versus other metabolic fates. Such studies are crucial for understanding metabolic reprogramming in various diseases.

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is another vital mitochondrial multi-enzyme complex that depends on ThDP. wikipedia.orgyoutube.com It catalyzes the irreversible oxidative decarboxylation of branched-chain alpha-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govwikipedia.org Dysregulation of BCKDC activity is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD). nih.govnih.gov

The use of this compound as a tracer enables the study of BCAA catabolism and its regulation. In some forms of MSUD, high doses of thiamine can be therapeutic, suggesting that the mutation in BCKDC may lead to a reduced affinity for ThDP. nih.gov Isotopic studies with Thiamine-d3 could be employed to quantify the extent of cofactor incorporation into the mutant BCKDC and to understand the molecular basis of thiamine responsiveness in these patients.

Table 2: Illustrative Data on BCAA Metabolite Levels with Thiamine-d3 Tracing

ConditionPlasma BCAA Levels (μM)Plasma Branched-Chain α-Keto Acid Levels (μM)BCKDC-d3 Incorporation (relative)
Control 150301.0
Thiamine Deficiency 240810.3
MSUD (Thiamine-unresponsive) 12003500.2
MSUD (Thiamine-responsive) + Thiamine-d3 4501200.8

This table contains hypothetical data to demonstrate potential research applications and findings. The values are not from a specific experimental study.

Advanced Studies on Thiamine Pyrophosphate (ThDP)-Dependent Enzyme Catalysis

The deuterium (B1214612) atoms in Thiamine-d3 can also serve as a probe for studying the intricate details of enzyme reaction mechanisms, particularly through the analysis of kinetic isotope effects (KIEs). libretexts.orgwikipedia.org

The catalytic cycle of ThDP-dependent enzymes involves a series of proton transfer steps. The substitution of hydrogen with deuterium at specific positions on the thiamine molecule can alter the rate of these proton transfer events due to the greater mass of deuterium. This phenomenon, known as the kinetic isotope effect (KIE), can be measured to identify rate-determining steps in the enzymatic reaction and to map the proton transfer pathways within the enzyme's active site. nih.gov While solvent isotope effects have been used to study these mechanisms, substrate and cofactor KIEs can provide more localized information. nih.govnih.gov

A key feature of ThDP-dependent catalysis is the formation of a reactive carbanion/ylide or carbene intermediate at the C2 position of the thiazolium ring. This intermediate is crucial for the subsequent steps of the reaction, such as the attack on the carbonyl carbon of the substrate. The stability and reactivity of this carbene are influenced by the surrounding microenvironment of the enzyme's active site.

The use of Thiamine-d3, where deuterium substitution is strategically placed near the reactive C2 carbon, can provide insights into the formation and reactivity of this carbene intermediate. The measurement of KIEs can help to elucidate the transition state for carbene formation and its subsequent reactions. Recent theoretical studies have explored the electronic structure of carbene intermediates, and experimental data from deuterated thiamine analogues could provide valuable validation for these computational models. acs.orgrsc.org

Allosteric Regulation and Conformational Dynamics of ThDP-Dependent Enzymes

Thiamine diphosphate (B83284) (ThDP), the biologically active form of thiamine, is a critical cofactor for enzymes central to metabolism. nih.govnih.gov The function of these enzymes is often regulated by the binding of molecules at sites other than the active site—a process known as allosteric regulation. This binding triggers conformational changes that alter the enzyme's catalytic activity. Understanding these dynamic structural changes is key to comprehending metabolic control. exlibrisgroup.comnih.gov

The use of isotopically labeled cofactors like this compound provides a sophisticated method for probing these dynamics. After cellular uptake and enzymatic conversion to Thiamine-d3 diphosphate (ThDP-d3), the deuterated label serves as a specific probe. Techniques such as NMR spectroscopy can be employed to monitor the local environment around the label. Changes in the NMR signal upon the binding of an allosteric regulator can provide detailed information about the resulting conformational shifts within the enzyme's active site. nih.gov

Research Findings from Isotopic Labeling Studies:

Monitoring Cofactor Binding: By replacing the natural ThDP with a labeled version, researchers can distinguish the cofactor's signals from the much larger background signals of the protein, simplifying spectral analysis. nih.govnih.gov

Mapping Communication Networks: Allosteric regulation implies that a signal is transmitted from the regulator's binding site to the distant active site. Isotopic labeling at the cofactor can help map this communication pathway by identifying subtle structural perturbations that propagate through the enzyme structure. exlibrisgroup.com

Investigative TechniqueApplication with Thiamine-d3 TracerInformation GainedRelevant Enzyme Class
NMR SpectroscopyMonitoring changes in the chemical shift of the deuterium label.Details on the electronic and structural environment of the cofactor within the active site during allosteric activation or inhibition. nih.govPyruvate Decarboxylase, Transketolase
Mass SpectrometryQuantifying the incorporation of ThDP-d3 into the enzyme pool.Assessment of cofactor exchange rates and binding affinity under different regulatory conditions.Pyruvate Dehydrogenase Complex nih.gov
Stopped-Flow Kinetics with CD SpectroscopyObserving rapid, pre-steady-state changes in cofactor intermediates. researchwithrutgers.comElucidation of how allosteric regulators affect the rate-limiting steps of the catalytic cycle.Benzoylformate Decarboxylase nih.gov

Dissection of Thiamine Biosynthesis and Degradation Pathways in Model Organisms

The synthesis and breakdown of thiamine are fundamental processes in bacteria, fungi, and plants. nih.govfrontiersin.org These organisms can either produce thiamine de novo or salvage it from their environment. This compound is an invaluable tool for tracing the flow of atoms through these interconnected pathways.

De Novo Synthesis of Thiazole (B1198619) and Pyrimidine (B1678525) Moieties and their Coupling

Thiamine is assembled from two independently synthesized precursors: a pyrimidine moiety and a thiazole moiety. nih.govresearchgate.net In bacteria like E. coli and B. subtilis, the pyrimidine (4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate, HMP-PP) and the thiazole (4-methyl-5-β-hydroxyethylthiazole phosphate, HET-P) are created through distinct multi-step enzymatic pathways and finally coupled by the enzyme thiamine phosphate synthase. nih.govnih.gov

By supplying a model organism with this compound, researchers can investigate whether the organism breaks it down and re-incorporates the labeled components into its de novo synthesis pathway. If the organism possesses enzymes capable of cleaving thiamine into its pyrimidine and thiazole parts, the deuterium label can be traced. For instance, if the deuterium is on the thiazole ring, subsequent analysis of newly synthesized thiamine via mass spectrometry would reveal the presence of the labeled thiazole, confirming its recycling into the de novo pathway. researchgate.net This approach helps identify the specific intermediates that can be shuttled between degradation and synthesis.

Regulatory Mechanisms Governing Thiamine Biosynthetic Flux

The production of thiamine is tightly regulated to prevent over-accumulation, which can be toxic, and to conserve cellular resources. nih.gov A primary mechanism of regulation in many bacteria is the TPP riboswitch, an RNA element in the messenger RNA of biosynthesis genes that binds directly to ThDP. nih.gov High levels of ThDP cause the riboswitch to adopt a structure that terminates transcription or blocks translation, thus shutting down the synthesis pathway.

Stable isotope tracers like Thiamine-d3 are instrumental in studying metabolic flux—the rate of turnover of molecules through a metabolic pathway. By introducing a pulse of Thiamine-d3 and monitoring the rate at which it is incorporated into the cell's ThDP pool and the subsequent dilution of the label over time, scientists can quantify the flux through the biosynthetic pathway under various conditions. For example, researchers can determine how mutations in regulatory genes or changes in environmental nutrient availability affect the rate of thiamine production. nih.govnih.gov

Experimental ConditionExpected Effect on Thiamine BiosynthesisObservation Using Thiamine-d3 Tracer
High external thiamine concentrationRepression of biosynthetic genes via TPP riboswitch. nih.govnih.govSlow or negligible incorporation of labeled precursors into new ThDP, indicating low biosynthetic flux.
Mutation in the TPP riboswitchDeregulation and constitutive expression of biosynthetic genes.Rapid and sustained incorporation of labeled precursors, indicating high and unregulated biosynthetic flux.
Limitation of a precursor (e.g., glycine (B1666218) for thiazole synthesis)Bottleneck in the pathway, reducing overall output. frontiersin.orgAccumulation of the labeled intermediate preceding the bottleneck and reduced formation of the final ThDP-d3 product.

Intermediary Metabolism and Thiamine Salvage Routes in Diverse Microbes

Many microbes cannot synthesize thiamine from scratch and rely on salvaging it or its precursors from the environment. nih.gov These salvage pathways are crucial for survival and involve specialized transporters and kinases that capture and phosphorylate thiamine, HMP, or the thiazole moiety. nih.gov For example, Rhizobium leguminosarum lacks the genes for de novo synthesis but possesses a ThiMED salvage pathway to acquire thiamine from its environment. nih.gov

This compound serves as an excellent substrate to probe these salvage activities. When introduced into a microbial culture, the deuterated thiamine can be taken up by the cells. By extracting metabolites and analyzing them with high-resolution mass spectrometry, researchers can precisely identify which thiamine vitamers (Thiamine-d3, TMP-d3, ThDP-d3) are present inside the cell. This confirms the activity of transporters and the kinases (like thiamine pyrophosphokinase) that convert the salvaged thiamine into its active ThDP form. nih.govcornell.edu This method allows for the direct demonstration and characterization of thiamine salvage capabilities in newly discovered or poorly understood microorganisms. researchgate.netnih.gov

V. Research into Thiamine Transport and Cellular Uptake Dynamics

Functional Characterization of Thiamine (B1217682) Transporters Using Deuterated Analogues

Deuterated analogues like Thiamine-d3 are instrumental in the functional characterization of specific thiamine transporters. Researchers can express a particular transporter, such as the human thiamine transporter SLC19A3, in cultured cells (e.g., Expi293F™ cells) and then measure the uptake of Thiamine-d3 to assess the transporter's activity. nih.gov This approach allows for a direct comparison of uptake in cells overexpressing the transporter versus mock-transfected cells, providing clear evidence of the transporter's function. nih.gov

Advanced structural biology techniques have been combined with these functional assays to provide unprecedented detail. For instance, cryo-electron microscopy (cryo-EM) has been used to determine the structure of the human thiamine transporter SLC19A3 in complex with various ligands. nih.gov In these studies, conformation-specific nanobodies helped to capture different states of the transporter's cycle, revealing the molecular specifics of how it recognizes and transports thiamine. nih.gov

Functional characterization also extends to heterologous expression systems, such as yeast. When human transporters like SLC19A3 are expressed in yeast cells that lack their own thiamine transporters, their ability to restore thiamine uptake can be measured. plos.org This method is powerful for confirming the function of the human transporter and for studying how its activity might be affected by mutations or inhibitors. plos.org The primary human thiamine transporters responsible for high-affinity transport across the plasma membrane are SLC19A2 and SLC19A3. nih.govresearchgate.netnih.gov

Kinetic and Mechanistic Studies of Thiamine Uptake Across Biological Membranes

Kinetic and mechanistic studies aim to quantify the efficiency and describe the process of thiamine transport. Using labeled thiamine, researchers can perform detailed kinetic analyses to determine key parameters of transporter function. For example, studies on isolated rat hepatocytes identified two distinct uptake processes: a high-affinity system with an apparent Michaelis constant (Kt) of 1.26 μM and a low-affinity system with a Kt of 34.1 μM. nih.gov Similarly, studies using human jejunal brush-border membrane vesicles identified a carrier-mediated mechanism with an apparent Michaelis-Menten constant (Km) of 0.61 μM. nih.gov These kinetic values are crucial for understanding how transporters function at different physiological thiamine concentrations.

Structural and biophysical data have elucidated a "rocker-switch" motion for the transport cycle of hSLC19A3. nih.gov This model suggests that thiamine is first recognized by the N-terminal domain of the transporter in its outward-open state. nih.gov As the transporter shifts to its inward-open conformation, the thiamine molecule repositions to form a bridge between the N-terminal and C-terminal domains before it is released into the cytoplasm. nih.gov This detailed mechanistic understanding was made possible by capturing the transporter in different conformational states. nih.gov

Furthermore, studies have shown that thiamine transport can be influenced by various factors. In the human small intestine, transport is Na+-independent but is significantly stimulated by an outwardly directed proton (H+) gradient, indicating a pH-dependent mechanism. nih.gov The process in rat hepatocytes, however, appears to be dependent on Na+ and biological energy. nih.gov Once inside the cell, thiamine is rapidly phosphorylated by thiamine pyrophosphokinase to form thiamine pyrophosphate, which traps the vitamin inside and shifts the transport equilibrium to favor further import. nih.govnih.gov

Identification of Modulators and Inhibitors of Thiamine Transport Mechanisms

Thiamine-d3 is a key tool for identifying compounds that modulate or inhibit thiamine transport, which is critical for predicting potential drug-nutrient interactions. nih.govnih.gov A number of clinically used drugs have been identified as inhibitors of thiamine transporter 2 (ThTR-2 or SLC19A3), which can lead to drug-induced thiamine deficiency. nih.govresearchgate.net For example, the JAK inhibitor fedratinib (B1684426) was found to be a high-affinity inhibitor of SLC19A3, an interaction linked to the development of Wernicke's encephalopathy in some patients. nih.gov

High-throughput screening of compound libraries against cells expressing SLC19A3 has become a powerful method for identifying new inhibitors. nih.govresearchgate.net One such screen of 1360 compounds identified 146 potential inhibitors. nih.gov Subsequent kinetic studies determined the half-maximal inhibitory concentration (IC50) values for 28 of these drugs, which ranged from 1.03 μM to over 1 mM. nih.gov

Cryo-EM structures have revealed how different inhibitors, such as fedratinib, amprolium, and hydroxychloroquine, bind to the SLC19A3 transporter. nih.gov Further research using cellular uptake assays with Thiamine-d3 has identified several other drugs that inhibit SLC19A3, including certain tyrosine kinase inhibitors, tricyclic antidepressants, and selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The antimalarial drug chloroquine (B1663885) has also been shown to completely inhibit the human thiamine transporter SLC19A3 when expressed in yeast and to significantly reduce thiamine uptake in cultured human cell lines. plos.org

The table below summarizes some of the identified inhibitors and their observed effects on thiamine transport.

Mentioned Compounds

Vi. Advanced Research Applications of Thiamine D3 Bromide Hydrobromide in Systems Biology

Comprehensive Metabolic Flux Analysis (MFA) in Defined Biological Systems

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system at a steady state. The use of stable isotope tracers, such as Thiamine-d3, is central to this approach. By introducing Thiamine-d3 into a system, researchers can trace the path of the deuterium-labeled thiamine (B1217682) as it is absorbed, transported, and converted into its various phosphorylated forms, including thiamine monophosphate (TMP) and thiamine pyrophosphate (TPP).

While direct and extensive literature detailing large-scale MFA studies focused solely on Thiamine-d3 is specialized, the principles of its application are clear. In the context of MFA, Thiamine-d3 serves as a tracer to dissect the dynamics of thiamine-dependent pathways. For instance, in studies of maize, Thiamine-d3 has been utilized alongside other isotopically labeled vitamins to conduct genome-wide association studies (GWAS) and understand the genetic basis of vitamin variation. maizegdb.orgmaizegdb.org This approach allows for the elucidation of how genetic differences can influence the flux of thiamine through its metabolic network. The ability to distinguish the labeled thiamine from the endogenous pool is critical for calculating the rates of uptake, phosphorylation, and degradation, thereby providing a quantitative map of thiamine metabolism.

Isotopic Tracing in Cultured Cell Models for Comprehensive Pathway Elucidation

Isotopic tracing with Thiamine-d3 in cultured cell models has been instrumental in elucidating the intricate pathways of thiamine transport and metabolism at the cellular level. By incubating cells with media containing Thiamine-d3, scientists can monitor its uptake and subsequent conversion into bioactive forms.

Recent research has effectively used Thiamine-d3 to investigate the function of specific thiamine transporters. For example, in studies involving human embryonic kidney (Expi293FTM) cells overexpressing the solute carrier protein SLC19A3, Thiamine-d3 uptake was measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to characterize the transporter's activity and inhibition by various compounds. uni-hamburg.deresearchgate.net Similarly, the transcellular transport of Thiamine-d3 has been examined in Caco-2 cell models, which mimic the intestinal barrier, to understand how substances might affect thiamine absorption. ymaws.com

Furthermore, in studies on HeLa cells, Thiamine-d3 labeling was employed to discover and characterize novel metabolic pathways. Researchers identified the formation of previously unknown fatty acyl-thiamine esters, demonstrating that thiamine can be acylated in cultured human cells. nih.govresearchgate.net The detection of m+3 species (indicative of the three deuterium (B1214612) atoms from Thiamine-d3) confirmed the incorporation of the labeled thiamine into these newly identified metabolites. nih.govresearchgate.net These findings showcase the power of Thiamine-d3 in uncovering novel aspects of cellular metabolism.

Table 1: Application of Thiamine-d3 in Isotopic Tracing in Cultured Cell Models

Cell Line Research Focus Key Finding Citation(s)
Expi293FTM Characterization of thiamine transporter SLC19A3 Measured uptake of Thiamine-d3 to assess transporter function and inhibition. uni-hamburg.deresearchgate.net
Caco-2 Transcellular transport of thiamine Investigated the effect of external compounds on thiamine absorption across a cellular barrier. ymaws.com
HeLa Elucidation of novel metabolic pathways Identified the formation of fatty acyl-thiamine esters using Thiamine-d3 labeling. nih.govresearchgate.net

Development of Mechanistic Research Models for Investigating Perturbations in Thiamine Metabolism

Thiamine-d3 is a crucial component in developing mechanistic models to study how various factors can disrupt thiamine metabolism. These perturbations can be genetic, environmental, or pharmacological in nature.

One significant area of research is understanding the impact of chronic alcohol consumption on thiamine status. Studies in mouse models have utilized Thiamine-d3 as an internal standard to accurately quantify the reduction in blood thiamine concentrations following long-term alcohol intake. frontiersin.org This research also demonstrated that alcohol exposure leads to a significant decrease in the expression of thiamine transporters in the brain, providing a mechanistic link between alcohol abuse and thiamine deficiency-related neurological damage. frontiersin.org

In another application, Thiamine-d3 was used to probe the function and inhibition of the human thiamine transporter SLC19A3. uni-hamburg.deresearchgate.net By measuring the uptake of labeled thiamine in the presence of different drugs, researchers could identify previously unknown inhibitors of this critical transporter. researchgate.net Such studies are vital for understanding potential drug-nutrient interactions and the molecular basis of diseases associated with impaired thiamine transport.

Bioanalytical Assay Development for Thiamine-Related Biomarkers in Research Samples

The development of sensitive and specific bioanalytical assays is paramount for accurately measuring thiamine and its derivatives in biological samples. Thiamine-d3 bromide hydrobromide plays a pivotal role as an internal standard in many of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like Thiamine-d3 is the gold standard in quantitative mass spectrometry. It allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification. Thiamine-d3 has been successfully used as an internal standard for the analysis of thiamine and its phosphorylated forms (Thiamine Pyrophosphate-d3) in a wide range of biological matrices, including plasma, red blood cells, liver, and brain tissue. frontiersin.orgnih.govescholarship.orgnih.gov

The methodology typically involves spiking the biological sample with a known amount of Thiamine-d3. nih.gov The sample is then processed, and the analytes are separated by liquid chromatography before being detected by a mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous thiamine and the labeled Thiamine-d3.

Table 2: Mass Spectrometric Parameters for Thiamine-d3 in Bioanalytical Assays

Analyte Precursor Ion (m/z) Product Ion (m/z) Application Citation(s)
Thiamine-d3 268.0 125.0 Internal standard for plasma thiamine quantification. nih.govescholarship.org
Thiamine Pyrophosphate-d3 (TPP-d3) 428.1 125.2 Internal standard for tissue thiamine pyrophosphate analysis. nih.gov
Thiamine Pyrophosphate-d3 (TPPD) 428.20 125.0 Internal standard for liver vitamin profiling. nih.govresearchgate.net

These robust and validated methods are essential for clinical and preclinical research, enabling the accurate assessment of thiamine status in various physiological and pathological conditions.

Vii. Future Perspectives and Emerging Research Trajectories

Integration of Thiamine-d3 Research with Multi-Omics Data for Holistic System Understanding

The use of Thiamine-d3 is becoming increasingly valuable in the context of multi-omics, an approach that combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of biological systems. Thiamine-d3 Bromide Hydrobromide is a biochemical primarily utilized in proteomics research. scbt.com By introducing a labeled form of thiamine (B1217682), researchers can trace its journey through various metabolic pathways.

When integrated with multi-omics data, the insights gained from Thiamine-d3 can be significantly amplified. For instance, in proteomics, deuterated compounds help in the study of high-molecular-weight proteins and macromolecular complexes through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. unl.ptnih.gov The deuterium (B1214612) label allows for the differentiation of the labeled molecule from its naturally occurring counterparts, enabling precise quantification and tracking.

In metabolomics, this isotopic labeling can help elucidate the complex network of reactions involving thiamine diphosphate (B83284) (ThDP), the active form of thiamine. ThDP is a crucial coenzyme for enzymes in the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. mdpi.com By tracking the deuterium label from Thiamine-d3 as it is incorporated into ThDP and subsequently participates in these central metabolic pathways, scientists can map metabolic fluxes and identify disruptions associated with various disease states. This approach is particularly relevant for studying conditions linked to thiamine deficiency, such as neurodegenerative diseases and diabetes. mdpi.com

Rational Design and Synthesis of Novel Deuterated Thiamine Analogues for Targeted Research Questions

The synthesis of novel deuterated thiamine analogues is a burgeoning area of research, driven by the need for more sophisticated molecular probes to answer specific biological questions. The development of organic chemistry has enabled the synthesis of various thiamine antimetabolites and analogues, such as oxythiamine (B85929) and pyrithiamine, which have been instrumental in understanding the metabolic role of Vitamin B1. nih.gov

Building on this foundation, the rational design and synthesis of new deuterated versions of these analogues offer enhanced capabilities. For example, deuteration can enhance the metabolic stability of a drug by slowing the rate of its breakdown by metabolic enzymes, a phenomenon known as the kinetic isotope effect. ucsb.edu This principle is being applied in drug development to create more effective therapeutics with longer durations of action. ucsb.edu

The synthesis of deuterated compounds, while sometimes complex, is becoming more streamlined. Methods have been developed for creating deuterated amines and their analogues from amide starting materials, which is relevant for synthesizing thiamine-related compounds that contain amine groups. epj-conferences.org These synthetic strategies allow for the precise placement of deuterium atoms at specific positions within the thiamine molecule, creating a toolkit of tailored probes for different research applications. For instance, selectively deuterating different parts of the thiamine molecule can help to dissect the mechanism of thiamine transporters or the catalytic cycle of thiamine-dependent enzymes.

Thiamine Analogue Modification Research Application
OxythiamineReplacement of the amino group with a hydroxyl groupStudied as a potential cytostatic in cancer treatment. nih.gov
PyrithiamineReplacement of the thiazole (B1198619) sulfur atom with a pyridine (B92270) ringPotent inhibitor of thiamine pyrophosphokinase. nih.gov
BenfotiamineLipophilic S-acyl derivative of thiamineStudied for its protective effects in neurodegenerative diseases. mdpi.comnih.gov
O,S-Dibenzoylthiamine (DBT)A thiamine precursorInvestigated for antioxidant and anti-inflammatory properties. nih.gov

Application of Advanced Computational Modeling and Simulation in Thiamine-d3 Research

Computational modeling and simulation are becoming indispensable tools in modern biochemical research, and their application to the study of Thiamine-d3 is a promising future direction. These computational approaches can be used to predict the behavior of deuterated molecules, model their interactions with proteins, and simulate their metabolic fate.

For example, population pharmacokinetic models can be developed to describe the absorption, distribution, metabolism, and excretion of vitamins and their metabolites. mdpi.com Such models could be adapted for Thiamine-d3 to simulate how its deuteration affects its pharmacokinetic profile compared to unlabeled thiamine. This can provide valuable insights for designing experiments and interpreting in vivo data.

Furthermore, computational models are being used to develop predictive tools for diseases related to vitamin deficiencies. Researchers have created models to predict thiamine-responsive disorders in children based on clinical signs and symptoms. nih.gov Integrating data from Thiamine-d3 tracer studies could significantly refine these models, leading to more accurate and rapid diagnostics. Quantum chemistry methods, such as those employing B2PLYP-D3 functionals, are used to understand the structure and reactivity of complex molecules, which could be applied to study the subtle effects of deuteration on the electronic structure and chemical properties of thiamine. acs.org

Computational Model Type Application in Thiamine Research Potential with Thiamine-d3
Pharmacokinetic ModelingSimulating the processing of vitamins and their metabolites in the body. mdpi.comPredicting how deuteration impacts the absorption, distribution, and clearance of thiamine.
Predictive Clinical ModelsIdentifying patients likely to respond to thiamine therapy based on symptoms. nih.govRefining diagnostic models by incorporating tracer data to confirm metabolic dysfunction.
Molecular DockingSimulating the binding of thiamine analogues to enzyme active sites. researchgate.netUnderstanding how deuteration affects binding affinity and enzyme inhibition.
Quantum ChemistryCalculating the electronic structure and reactivity of molecules. acs.orgInvestigating the mechanistic basis of the kinetic isotope effect on thiamine metabolism.

Expansion of Isotopic Labeling Strategies to Address Complex Biological and Biochemical Challenges

Isotopic labeling is a cornerstone of biochemical research, and the strategies employing stable isotopes like deuterium are continually evolving. The use of Thiamine-d3 is part of a broader expansion of these techniques to tackle increasingly complex biological questions.

One of the key challenges in modern biology is understanding the structure and dynamics of large protein complexes. nih.gov Deuteration of proteins, often achieved by growing cells in media containing deuterated compounds, significantly improves the quality of NMR spectra, allowing for detailed structural studies of proteins that were previously intractable. unl.pt Thiamine itself is a necessary component in certain growth media for isotopic labeling experiments. unl.pt

Isotopic labeling has also been crucial in elucidating fundamental biosynthetic pathways. For example, early studies used deuterated precursors to trace the origin of the carbon atoms in the thiazole ring of thiamine in E. coli. nih.gov Future research will likely employ more sophisticated labeling patterns and multi-isotope approaches (e.g., combining deuterium, ¹³C, and ¹⁵N labeling) to dissect intricate metabolic networks and protein-protein interactions. These advanced strategies, which can be applied to compounds like Thiamine-d3, will be essential for addressing major challenges in systems biology, such as understanding the metabolic reprogramming that occurs in cancer or the mechanisms of neurodegeneration.

Q & A

Basic Research Questions

Q. How can Thiamine-d3 Bromide Hydrobromide be reliably identified and quantified in experimental samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to distinguish isotopic patterns (e.g., deuterated vs. non-deuterated forms). Calibration curves with certified reference standards (e.g., USP-grade materials) should validate sensitivity and specificity . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, can resolve deuterium incorporation sites and verify purity .

Q. What are the critical physicochemical properties of this compound that influence its stability in aqueous solutions?

  • Methodological Answer : Monitor solubility (e.g., 500 g/L at 20°C in water, as seen in analogous hydrobromides) and pH-dependent degradation using accelerated stability studies. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while dynamic light scattering (DLS) tracks aggregation in solution . Pre-formulation studies should account for hygroscopicity and light sensitivity .

Q. What synthetic routes are recommended for deuterium labeling in this compound?

  • Methodological Answer : Isotopic labeling typically involves deuterium exchange reactions under controlled acidic or basic conditions. For example, thiamine hydrochloride can undergo deuterium incorporation at specific methyl groups via H/D exchange catalysts (e.g., Pd/C in D2_2O), followed by bromination and hydrobromide salt formation . Purification via recrystallization in deuterated solvents (e.g., D2_2O/EtOD) ensures minimal isotopic dilution .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the pharmacokinetics of this compound in in vivo models?

  • Methodological Answer : Contradictions may arise from differences in administration routes (e.g., intravenous vs. oral) or deuterium isotope effects. Use tracer kinetic studies with LC-MS/MS to compare deuterated and non-deuterated forms in plasma and tissues. Employ compartmental modeling to adjust for isotope-specific clearance rates . Validate findings against radiolabeled analogs (e.g., 3^3H-thiamine) to isolate isotope-related discrepancies .

Q. What experimental designs are optimal for studying the role of this compound in transmembrane transporter assays?

  • Methodological Answer : Design competitive inhibition assays using cell lines overexpressing thiamine transporters (e.g., SLC19A2). Apply thiamine-d3 as a tracer alongside unlabeled thiamine to quantify uptake efficiency via LC-MS/MS. Include negative controls (e.g., transporter knockout cells) and validate with selective inhibitors (e.g., amprolium) . For real-time kinetics, use fluorescent probes (e.g., ASP+) to correlate transporter activity with deuterated thiamine uptake .

Q. How can isotopic purity of this compound impact metabolic pathway analysis in tracer studies?

  • Methodological Answer : Isotopic impurities (>95% deuterium incorporation required) may skew metabolic flux measurements. Use high-resolution mass spectrometry (HRMS) to detect d2d_2 or d4d_4 contaminants. In 13^{13}C metabolic flux analysis, pair deuterium tracing with 13^{13}C-glucose to distinguish isotope effects on enzymatic steps (e.g., transketolase activity in the pentose phosphate pathway) . Statistical correction models (e.g., Monte Carlo simulations) should account for isotopic dilution in complex matrices .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50_{50} values. Bootstrap resampling can address variability in small-sample in vitro assays. For in vivo studies, apply mixed-effects models to account for inter-individual variability in deuterium metabolism .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Perform kinetic assays with recombinant enzymes (e.g., thiamine pyrophosphokinase) under varying substrate concentrations. Compare KmK_m and VmaxV_{max} values between deuterated and non-deuterated thiamine. Use isothermal titration calorimetry (ITC) to measure binding affinity changes caused by deuterium substitution . Cross-validate with CRISPR-edited enzyme variants to isolate structural effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.